1-Allylsulfanyl-4-chloro-3-fluorobenzene
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Overview
Description
1-Allylsulfanyl-4-chloro-3-fluorobenzene is an organic compound with the molecular formula C9H8ClFS It is characterized by the presence of an allylsulfanyl group attached to a benzene ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-4-chloro-3-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloro-3-fluoronitrobenzene with allyl mercaptan in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Allylsulfanyl-4-chloro-3-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the allyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduced forms of the allyl group, potentially leading to saturated hydrocarbons
Scientific Research Applications
1-Allylsulfanyl-4-chloro-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-allylsulfanyl-4-chloro-3-fluorobenzene involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo nucleophilic substitution and oxidation-reduction reactions, which can alter the structure and function of biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Allylsulfanyl-3-chloro-4-fluorobenzene: Similar structure but different substitution pattern.
1-Allylsulfanyl-4-chloro-2-fluorobenzene: Another isomer with a different fluorine position.
1-Allylsulfanyl-4-chloro-3-bromobenzene: Bromine substituted instead of fluorine.
Uniqueness: The presence of both chlorine and fluorine atoms on the benzene ring, along with the allylsulfanyl group, makes it a versatile compound for various chemical transformations and research applications .
Properties
IUPAC Name |
1-chloro-2-fluoro-4-prop-2-enylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFS/c1-2-5-12-7-3-4-8(10)9(11)6-7/h2-4,6H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGJXYGCMWUFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC(=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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